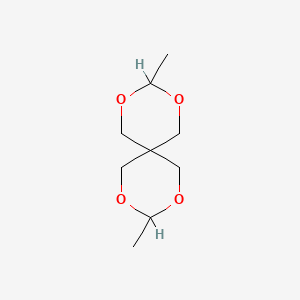
2,4,8,10-Tetraoxaspiro(5.5)undecane, 3,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a chemical compound with the molecular formula C9H16O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of pentaerythritol with acrolein. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate acetal, which then undergoes cyclization to form the spiro compound.
Industrial Production Methods
In industrial settings, the production of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxygen atoms in the spiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ether derivatives.
Scientific Research Applications
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizing agent in biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of polymers.
Mechanism of Action
The mechanism of action of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its ability to form stable complexes with various substrates. The spiro structure allows for unique interactions with molecular targets, facilitating reactions that are otherwise challenging. The compound’s stability and reactivity make it a valuable tool in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific spiro structure, which imparts exceptional stability and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
CAS No. |
773-41-1 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O4/c1-7-10-3-9(4-11-7)5-12-8(2)13-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
WPVDFWYVAPVLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC2(CO1)COC(OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
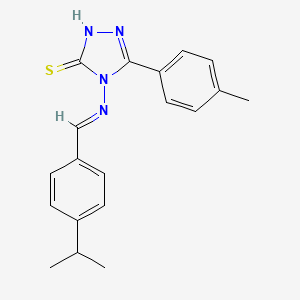



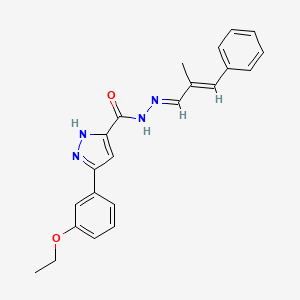


![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)
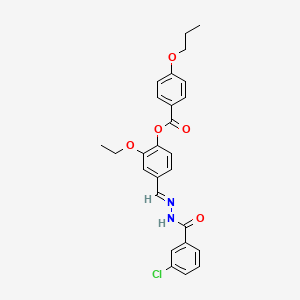
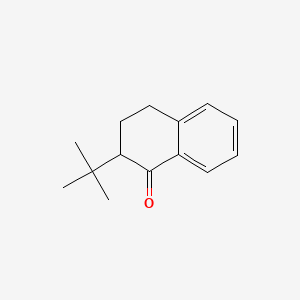
![7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
